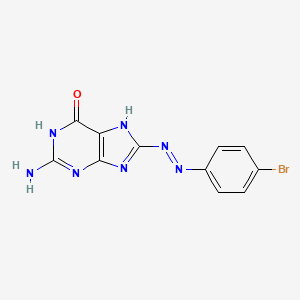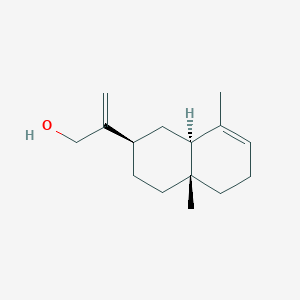
6H-Purin-6-one, 2-amino-8-((4-bromophenyl)azo)-1,7-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Purin-6-one, 2-amino-8-((4-bromophenyl)azo)-1,7-dihydro- is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-8-((4-bromophenyl)azo)-1,7-dihydro- typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through various methods, including the condensation of formamide derivatives with amines.
Introduction of the Azo Group: The azo group can be introduced via a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with a bromophenyl derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Due to its purine core, it may be used in studies related to nucleic acids and enzyme interactions.
Medicine
Drug Development:
Industry
Dyes and Pigments: The azo group suggests potential use in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In biochemical contexts, it may interact with enzymes or nucleic acids, potentially inhibiting or modulating their activity. The azo group could also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6H-Purin-6-one, 2-amino-8-phenylazo-1,7-dihydro-: Similar structure but without the bromine atom.
6H-Purin-6-one, 2-amino-8-(4-chlorophenyl)azo-1,7-dihydro-: Similar structure with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromophenyl group in 6H-Purin-6-one, 2-amino-8-((4-bromophenyl)azo)-1,7-dihydro- imparts unique electronic and steric properties, potentially leading to distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
79953-02-9 |
|---|---|
Formule moléculaire |
C11H8BrN7O |
Poids moléculaire |
334.13 g/mol |
Nom IUPAC |
2-amino-8-[(4-bromophenyl)diazenyl]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H8BrN7O/c12-5-1-3-6(4-2-5)18-19-11-14-7-8(16-11)15-10(13)17-9(7)20/h1-4H,(H4,13,14,15,16,17,20) |
Clé InChI |
WOLARJZCVLUQAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=NC3=C(N2)C(=O)NC(=N3)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (Diacetylsulfadimidine; Diacetylsulfamethazine)](/img/structure/B13415191.png)




